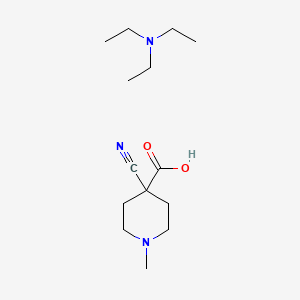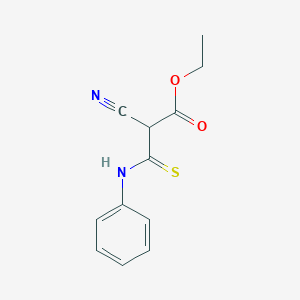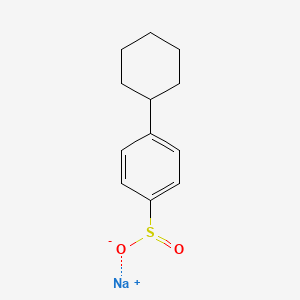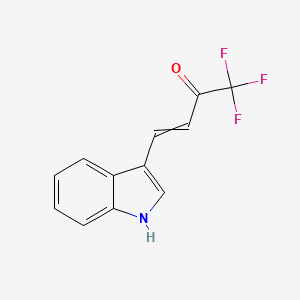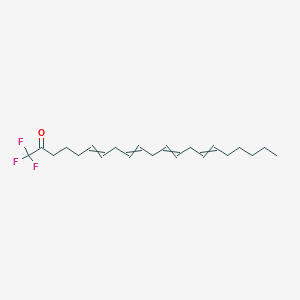
1,1,1-Trifluoro-2-heneicosa-6,9,12,15-tetraenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonyl trifluoromethyl ketone, commonly referred to as Aacocf3, is a cell-permeant trifluoromethyl ketone analog of arachidonic acid. It is a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arachidonyl trifluoromethyl ketone is synthesized through a series of chemical reactions involving arachidonic acidThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of Arachidonyl trifluoromethyl ketone involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity of the compound, which is crucial for its application in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Arachidonyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Arachidonyl trifluoromethyl ketone.
Aplicaciones Científicas De Investigación
Arachidonyl trifluoromethyl ketone has a wide range of scientific research applications, including:
Mecanismo De Acción
Arachidonyl trifluoromethyl ketone exerts its effects by inhibiting the activity of cPLA2. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a key step in the production of eicosanoids and other signaling molecules. By inhibiting cPLA2, Arachidonyl trifluoromethyl ketone reduces the production of these signaling molecules, thereby modulating various cellular processes, including inflammation and insulin secretion .
Comparación Con Compuestos Similares
Similar Compounds
Arachidonic acid: The parent compound of Arachidonyl trifluoromethyl ketone, involved in various metabolic pathways.
Trifluoromethyl ketone derivatives: Other compounds with similar structures and inhibitory properties.
Uniqueness
Arachidonyl trifluoromethyl ketone is unique due to its high selectivity and potency as a cPLA2 inhibitor. Its ability to permeate cells and specifically target cPLA2 makes it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H31F3O |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3 |
Clave InChI |
PLWROONZUDKYKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157353.png)
![8-(2,6-difluorobenzyl)-1,3-dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15157358.png)
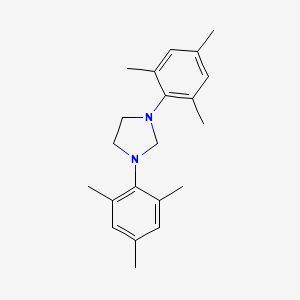
![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
![3-Ethyl-5-[[4-[15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157388.png)
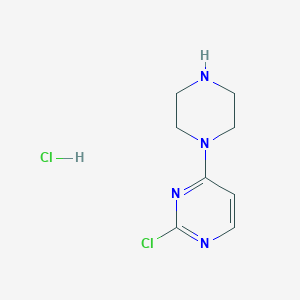

![4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15157412.png)
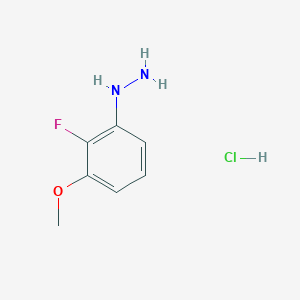
![2-[2-(diphenylphosphanyl)phenyl]-4,4-dimethyl-3aH,8bH-indeno[2,1-d][1,3]oxazole](/img/structure/B15157420.png)
